B1193283 OPB-51602

OPB-51602

Numéro de catalogue B1193283
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3's regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Hematological Malignancies

OPB-51602, an oral inhibitor of signal transducer and activator of transcription 3 (STAT3), was evaluated in a phase I study focusing on patients with relapsed or refractory hematological malignancies. This study aimed to assess safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity. Although the MTD of OPB-51602 was established at 6 mg, the study concluded that its long-term administration at higher doses was challenging due to the daily dosing schedule, and no clear therapeutic response was observed. Durable stable disease was noted in some patients, but further clinical development of OPB-51602 for hematological malignancies was terminated (Ogura et al., 2015).

Solid Malignancies

Another phase I and biomarker study explored the efficacy of OPB-51602 in patients with refractory solid tumors. The study determined the MTD and assessed the safety, pharmacokinetics, and pharmacodynamics of this STAT3 inhibitor. While demonstrating promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with previous EGFR tyrosine kinase inhibitor exposure, the study suggested that less frequent dosing should be explored due to its long half-life and poorer tolerability with continuous dosing compared to intermittent dosing (Wong et al., 2015).

Mechanism of Action in Tumor Cells

Research has also delved into the specific mechanisms of action of OPB-51602 in tumor cells. It was found that the drug's toxicity depends on mitochondrial STAT3, with the inhibition of complex I activity leading to increased ROS production, inducing cell death, mitophagy, and actin rearrangements. This implies that targeting mitochondrial STAT3 function causes synthetic lethality through complex I inhibition, which could be utilized for cancer chemotherapy (Brambilla et al., 2020).

Drug Resistance in Oncogene-Addicted Cancers

OPB-51602 was also studied in the context of metabolic reprogramming in oncogene-addicted cancers manifesting acquired resistance to targeted therapies. The compound showed OXPHOS targeting activity, and pre-treatment with OPB restored sensitivity to targeted therapies. This suggests that a switch to mitochondrial OXPHOS is a key driver of targeted drug resistance, and OPB-51602’s inhibition of this process could have therapeutic implications (Hirpara et al., 2018).

Propriétés

Nom du produit

OPB-51602

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

OPB51602;  OPB 51602;  OPB51602.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.